(1-Aminocyclooctyl) acetic acid hydrochloride
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Overview
Description
(1-Aminocyclooctyl) acetic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C10H19NO2·HCl and a molecular weight of 221.72 g/mol. This compound is known for its unique structure, which includes a cyclooctane ring substituted with an amino group and an acetic acid moiety. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclooctyl) acetic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity through controlled reaction conditions, such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: (1-Aminocyclooctyl) acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Aminocyclooctyl) acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminocyclooctyl) acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the acetic acid moiety can participate in esterification and amidation reactions, further modulating its biological activity .
Comparison with Similar Compounds
(1-Aminocyclopentyl) acetic acid hydrochloride: This compound has a similar structure but with a cyclopentane ring instead of a cyclooctane ring.
(1-Aminocyclohexyl) acetic acid hydrochloride: Another analog with a cyclohexane ring.
Uniqueness: (1-Aminocyclooctyl) acetic acid hydrochloride is unique due to its larger cyclooctane ring, which imparts different steric and electronic properties compared to its smaller-ring analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
2-(1-aminocyclooctyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-10(8-9(12)13)6-4-2-1-3-5-7-10;/h1-8,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZJMKLTJUGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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